molecular formula C23H15Cl2N3O5 B2396381 (Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 522655-97-6

(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2396381
CAS No.: 522655-97-6
M. Wt: 484.29
InChI Key: KXRBXEGPKLORHP-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Its primary research value lies in its ability to disrupt STAT3 signaling by selectively binding to the STAT3 SH2 domain, thereby inhibiting STAT3 phosphorylation, dimerization, and subsequent nuclear translocation. This mechanism is of significant interest in oncology research, as constitutive activation of STAT3 is a common feature in a wide range of human cancers, where it promotes tumor cell proliferation, survival, angiogenesis, and immune evasion. Consequently, this compound serves as a critical pharmacological tool for investigating the pathological roles of STAT3 in various cancer cell lines and animal models, helping to validate STAT3 as a therapeutic target. Beyond oncology, its application extends to immunological and inflammatory disease research, given the central role of STAT3 in cytokine signaling and immune cell function. The compound's cell-permeable nature makes it suitable for in vitro cellular assays and in vivo studies, providing researchers with a means to dissect complex STAT3-dependent signaling pathways and explore potential therapeutic interventions.

Properties

IUPAC Name

(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3O5/c24-19-2-1-3-20(25)18(19)13-33-17-7-4-14(5-8-17)10-15(12-26)23(30)27-21-9-6-16(28(31)32)11-22(21)29/h1-11,29H,13H2,(H,27,30)/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRBXEGPKLORHP-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,6-dichlorobenzyl alcohol and 4-hydroxy-3-nitrobenzaldehyde, followed by the addition of cyanoacetic acid and subsequent cyclization under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine group using reagents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the cyano and nitro groups suggests potential activity as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a comparative analysis with structurally analogous compounds is critical. Below is a systematic evaluation based on available literature:

2.1 Structural Analogues
  • Compound A: (E)-2-Cyano-3-[4-(2,6-dichlorobenzyloxy)phenyl]-N-(3-nitrophenyl)prop-2-enamide Key Differences:
  • Stereochemistry : The E-configuration reduces steric hindrance compared to the Z-isomer, altering binding kinetics .
  • Activity: Compound A shows 30% lower inhibitory activity against EGFR kinase compared to the target compound .
  • Compound B: (Z)-2-Cyano-3-[4-(2,6-difluorophenylmethoxy)phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide Key Differences:
  • Halogen Substitution : Fluorine atoms in place of chlorine reduce electron-withdrawing effects, lowering metabolic stability .
    • Activity : 20% reduced potency in cytotoxicity assays against HeLa cells .
2.2 Pharmacokinetic and Physicochemical Properties
Property Target Compound Compound A Compound B
LogP 3.8 4.1 3.5
Aqueous Solubility (µM) 12.5 8.7 18.2
Plasma Protein Binding 95% 89% 92%
IC₅₀ (EGFR Kinase, nM) 15 22 28

Data compiled from in vitro studies .

2.3 Mechanistic Insights
  • The Z-configuration in the target compound optimizes spatial alignment with hydrophobic pockets in kinase domains, enhancing binding affinity .
  • The 2-hydroxy-4-nitrophenyl group facilitates π-π stacking and hydrogen bonding with catalytic lysine residues, a feature absent in Compound A .
2.4 Toxicity and Selectivity
  • The target compound exhibits a 50% lower hepatotoxicity risk compared to Compound B, attributed to reduced CYP3A4 inhibition .
  • Selectivity ratios (EGFR vs. off-target kinases) are 5-fold higher than those of analogues, minimizing adverse effects .

Research Findings and Limitations

  • Limitations : Poor bioavailability (<10% oral) due to high LogP and crystallization tendencies, a challenge shared with analogues .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C19H17Cl2N2O3C_{19}H_{17}Cl_2N_2O_3 with a molecular weight of approximately 397.26 g/mol. The presence of cyano and nitro groups suggests potential reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC19H17Cl2N2O3C_{19}H_{17}Cl_2N_2O_3
Molecular Weight397.26 g/mol
CAS Number50897-91-1
LogP2.16528
PSA59.32

Research indicates that the compound exhibits antitumor properties by inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The cyano group may enhance the electrophilicity of the compound, allowing it to interact with nucleophilic sites in proteins and DNA.

Pharmacological Effects

  • Anticancer Activity : Studies have shown that (Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains, although further investigation is needed to elucidate this effect.

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 μM. The mechanism was attributed to increased apoptosis as evidenced by flow cytometry analysis showing elevated Annexin V binding.

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with this compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to controls, indicating its potential as an anti-inflammatory agent.

Q & A

Q. Table 1. Optimization of Condensation Reaction

VariableRange TestedOptimal ConditionYield Improvement
SolventDMF, THF, EtOAcDMF+25%
Catalyst (DCC)1–5 mol%3 mol%+18%
Temperature40–80°C60°C+15%

Q. Table 2. Key NMR Signals for Z/E Isomers

ProtonZ-Isomer (δ, ppm)E-Isomer (δ, ppm)
Vinyl (CH=)6.85 (J = 11 Hz)7.20 (J = 16 Hz)
Nitrophenyl (NH)10.210.5

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